molecular formula C8H9BrN2 B1628457 5-Bromo-5,6,7,8-tetrahydroquinoxaline CAS No. 528852-07-5

5-Bromo-5,6,7,8-tetrahydroquinoxaline

Cat. No. B1628457
M. Wt: 213.07 g/mol
InChI Key: STQQSKCWKJEUEH-UHFFFAOYSA-N
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Description

5-Bromo-5,6,7,8-tetrahydroquinoxaline is a nitrogen-containing heterocyclic compound with the chemical formula C₈H₁₀N₂ . Structurally, it is isomeric to other Naphthyridines like Quinazoline, Cinnoline, and Phthalazine . This white crystalline powder has diverse pharmaceutical and industrial applications.


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 134.18 g/mol .
  • IUPAC Standard InChI : InChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h5-6H,1-4H2 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 5-Bromo-5,6,7,8-tetrahydroquinoxaline derivatives have been synthesized for use in chemical reactions. For example, the reaction of 4-bromo-5-nitrophthalonitrile with secondary diamines yields dicyano tetrahydroquinoxalines alkylated on nitrogen atoms. These compounds can further be used to prepare imides, phthalocyanines, hexazocyclanes, and other compounds containing isoindoline fragments, demonstrating their utility in organic synthesis (Abramov et al., 2002).
  • Another study discusses the preparation of 5,6,7,8-tetrahydroquinoxaline derivatives containing an oxygen functionality in the 6-position, showcasing the diverse chemistry of these novel tetrahydroquinoxalines (Houminer, 1981).

Cell Turnover Kinetics

  • 5-Bromo-2′-deoxyuridine (BrdU), a related compound, is used to measure cell turnover in vivo. This involves developing mathematical models for the uptake and loss of BrdU in dividing cell populations, allowing quantitative assessments of cell proliferation and loss (Bonhoeffer et al., 2000).

Neurological Research

  • BrdU has also been used in neurological research. For example, neural stem cells exposed to BrdU undergo significant changes, losing the expression of stem cell markers and undergoing glial differentiation. This indicates a potential application in studying stem cell behavior and differentiation (Schneider & d’Adda di Fagagna, 2012).

Drug Discovery

  • Tetrahydroquinoxaline systems derived from perfluoroaromatic precursors, including bromo derivatives, are potential scaffolds for drug discovery. This demonstrates their application in the development of new pharmaceutical compounds (Sandford et al., 2007).

Biological Activity

  • Some derivatives of 5,6,7,8-tetrahydroquinoxaline have shown biological activity. For instance, certain synthesized derivatives were evaluated for their inhibitory activities against BRD4, a protein involved in cancer, indicating potential therapeutic applications (Yang et al., 2016).

properties

IUPAC Name

5-bromo-5,6,7,8-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQQSKCWKJEUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=CN=C2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590170
Record name 5-Bromo-5,6,7,8-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-5,6,7,8-tetrahydroquinoxaline

CAS RN

528852-07-5
Record name 5-Bromo-5,6,7,8-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5,6,7,8-tetrahydroquinoxaline (Intermediate 19) (3.08 g, 23.0 mmol, commercially available) in CCl4 (200 mL) was added N-bromosuccinamide (4.09 g, 23.0 mmol) and a catalytic amount (56 mg) of benzoyl peroxide. The reaction mixture was heated at reflux for 17 hours. The reaction mixture was cooled to room temperature and filtered through Celite and concentrated in vacuo gave 5-bromo-5,6,7,8-tetrahydroquinoxaline, (Intermediate 20) (3.8 g, crude).
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4.09 g
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200 mL
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56 mg
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Synthesis routes and methods II

Procedure details

To a solution of commercially available 5,6,7,8-tetrahydroquinoxaline (3.08 g, 23.0 mmol) in CCl4 (200 mL) was added N-bromosuccinamide (4.09 g, 23.0 mmol) and a catalytic amount (56 mg) of benzoyl peroxide. The reaction mixture was heated at reflux for 17 hours. Saturated sodium bicarbonate solution was added (100 mL), the layers were separated and the aqueous phase was extracted with CH2Cl2 (2×200 mL). The organic extracts were dried and concentrated. The crude material contained 1:3:1 ratio (GC) of starting material, mono- and dibromo products which were separated by column chromatography on silica gel using a mixture of 1:1 EtOAc:hexanes to give 5-bromo-5,6,7,8-tetrahydroquinoxaline (3.03 g, 54%) as a brown liquid: 1H NMR (CDCl3): δ 1.99-2.03 (m, 1H), 2.20-2.49 (m, 3H), 2.97-3.10 (m, 1H), 3.11-3.20 (m, 1H), 5.48 (t, 1H, J=1.5 Hz), 8.40 (s, 2H). It should be noted that this material is unstable when exposed to air over 2-3 days and was used immediately in the next reaction.
Quantity
3.08 g
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reactant
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4.09 g
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reactant
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200 mL
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solvent
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0 (± 1) mol
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reactant
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56 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
S Ucar, S Eşsiz, A Daştan - Tetrahedron, 2017 - Elsevier
The synthesis of brominated quinoxaline derivatives starting from several kinds of quinoxaline by different bromination strategies was studied. First the synthesis of some brominated …
Number of citations: 11 www.sciencedirect.com

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